molecular formula C12H20N4O B1481997 (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-13-0

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481997
CAS No.: 2098076-13-0
M. Wt: 236.31 g/mol
InChI Key: JKENFRWTVJJVRU-UHFFFAOYSA-N
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Description

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS Number: 2098076-13-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.31 g/mol
  • Purity : Typically 95%.

The triazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethyl and pyrrolidinyl moieties suggests potential interactions with neurotransmitter systems and other cellular pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Properties

Triazoles have been investigated for their anticancer effects. Specifically, compounds targeting kinases involved in cancer progression have shown promise. For instance, a related triazole compound was reported to inhibit CDK4/6, which are critical in cell cycle regulation .

Neuropharmacological Effects

The pyrrolidine structure is associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems such as serotonin and dopamine, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindings
Antimicrobial Activity A study on similar triazole compounds showed inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Anticancer Activity Research on related compounds demonstrated selective inhibition of cancer cell lines with IC50 values in the nanomolar range, indicating high potency against specific cancer types .
Neuropharmacological Effects Investigations into pyrrolidine derivatives revealed modulation of serotonin receptors, which may contribute to anxiolytic effects .

Properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENFRWTVJJVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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